

Application Notes and Protocols for PV-1019 in Animal Models

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Compound of Interest

Compound Name: PV-1019

Cat. No.: B12389911

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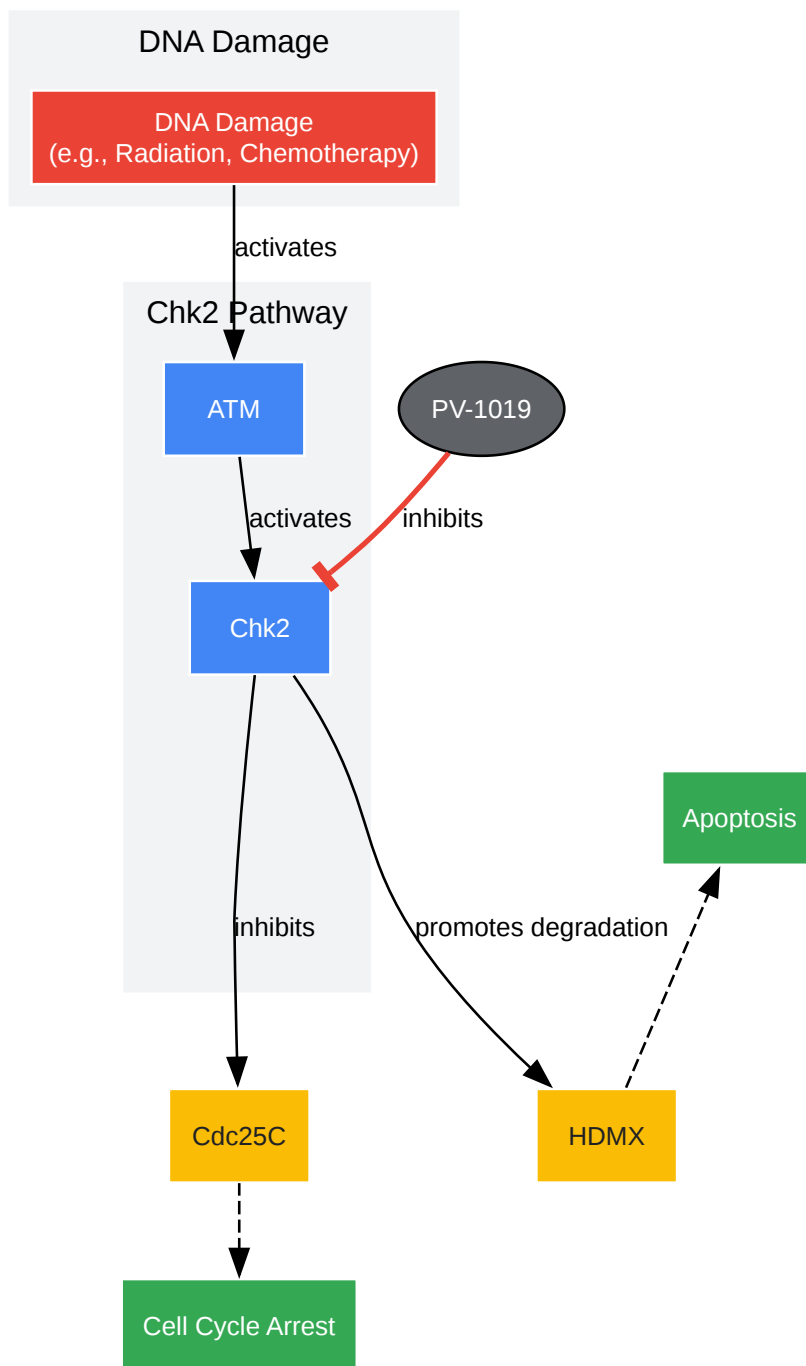
Introduction:

PV-1019 is a potent and selective small molecule inhibitor of Checkpoint kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway.^{[1][2]} By acting as an ATP-competitive inhibitor, **PV-1019** effectively blocks the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, such as Cdc25C and HDMX.^{[1][2]} Preclinical studies have demonstrated its potential as both a standalone antiproliferative agent in cancers with high Chk2 expression and as a sensitizer for chemotherapy and radiation.^{[1][2]} This document provides detailed application notes and protocols for the utilization of **PV-1019** in various animal models to further investigate its therapeutic potential.

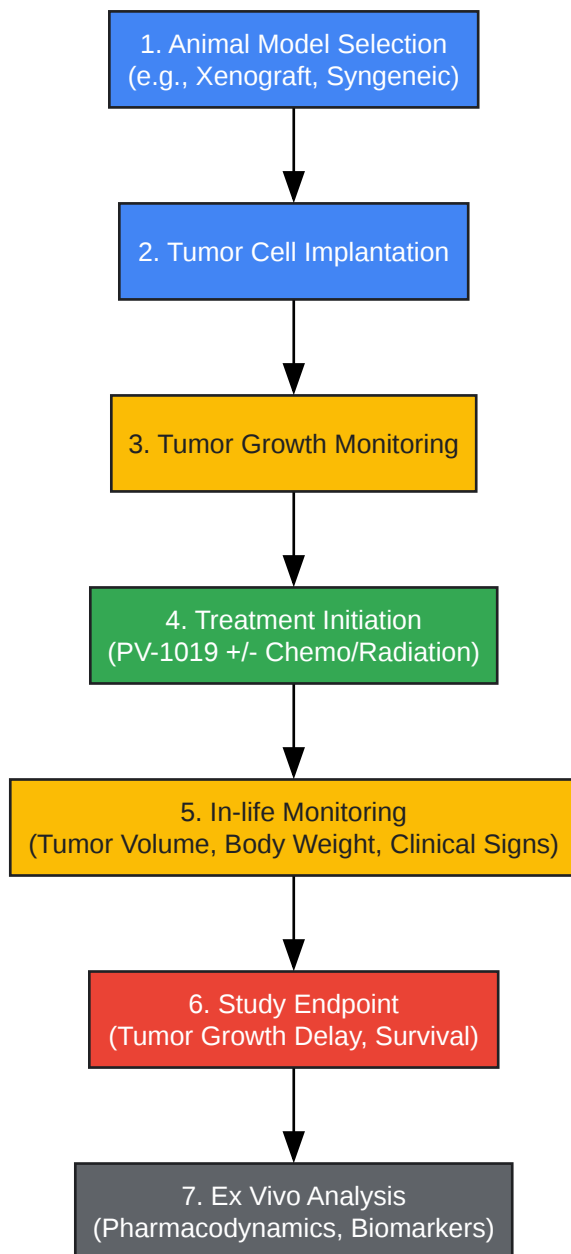
Mechanism of Action

PV-1019 targets the ATP-binding pocket of Chk2, preventing the kinase from carrying out its function in the cell cycle checkpoint control and apoptosis following DNA damage. This inhibition can lead to synergistic effects when combined with DNA-damaging agents like topoisomerase inhibitors or radiation.^{[1][2]} A diagram of the proposed signaling pathway is provided below.

Proposed Mechanism of Action of PV-1019



General Workflow for In Vivo Evaluation of PV-1019



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References

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- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
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